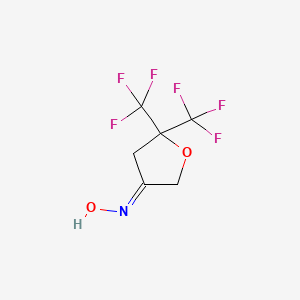
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime is a unique organic compound characterized by the presence of trifluoromethyl groups and an oxime functional group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of trifluoromethyl groups often imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime typically involves the following steps:
Formation of the Tetrahydrofuranone Core: The initial step involves the synthesis of the tetrahydrofuranone core, which can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving the use of catalysts and controlled temperatures.
Oxime Formation: The final step involves the conversion of the ketone group in the tetrahydrofuranone core to an oxime group. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the oxime group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including as an inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another compound with trifluoromethyl groups, used in the synthesis of high-performance resins and polymers.
2,2-Bis(trifluoromethyl)oxirane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2-Bis(trifluoromethyl)-4-tetrahydrofuranone oxime stands out due to its unique combination of trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for a wide range of applications.
Properties
CAS No. |
101833-14-1 |
|---|---|
Molecular Formula |
C6H5F6NO2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(NE)-N-[5,5-bis(trifluoromethyl)oxolan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H5F6NO2/c7-5(8,9)4(6(10,11)12)1-3(13-14)2-15-4/h14H,1-2H2/b13-3+ |
InChI Key |
HTRRXCXXRORWGE-QLKAYGNNSA-N |
Isomeric SMILES |
C1/C(=N\O)/COC1(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(=NO)COC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)


![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
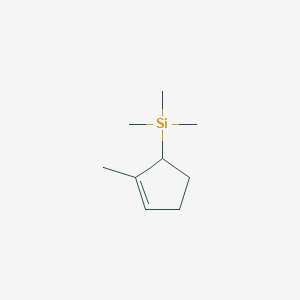
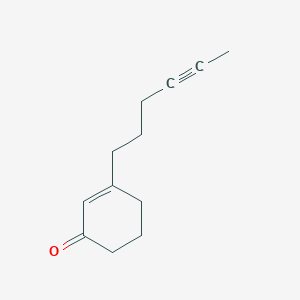

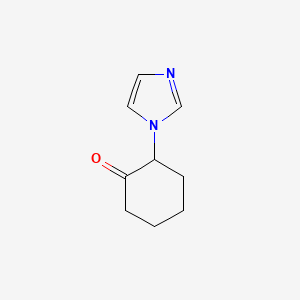

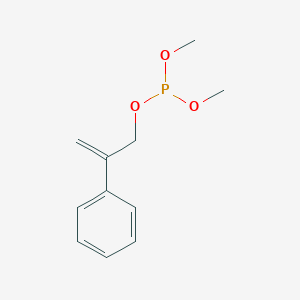

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
